3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Catalog No.
S757643
CAS No.
302912-19-2
M.F
C8H3F4NO
M. Wt
205.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

CAS Number

302912-19-2

Product Name

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

IUPAC Name

1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

InChI

InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H

InChI Key

WGSXKYXKAARAKD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N=C=O)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1N=C=O)F)C(F)(F)F

Proteomics Research

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable tool in proteomics research, particularly for the study of protein-protein interactions []. Its function lies in its ability to react with primary amines present in proteins, forming stable covalent bonds. This property allows researchers to:

  • Crosslink proteins: By introducing 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate to a protein mixture, researchers can crosslink proteins that are in close proximity within a cell. This helps identify protein complexes and understand protein-protein interaction networks [].
  • Identify protein binding partners: After crosslinking proteins, researchers can cleave the crosslinks selectively and identify the modified peptides using mass spectrometry techniques. This aids in determining the specific proteins interacting with each other [].

Advantages of 3-Fluoro-5-(trifluoromethyl)phenyl Isocyanate

Compared to other crosslinking reagents, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate offers several advantages:

  • High reactivity: It reacts efficiently with primary amines, ensuring effective crosslinking of proteins [].
  • Cleavable crosslinks: The crosslinks formed by this reagent can be cleaved under specific conditions, allowing for the identification of interacting proteins [].
  • Minimal protein modification: 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate has minimal effects on protein structure and function, maintaining the integrity of the sample for further analysis [].

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, with the chemical formula C8H3F4NOC_8H_3F_4NO and CAS number 302912-19-2, is an organic compound characterized by the presence of both fluorine and isocyanate functional groups. This compound features a phenyl ring substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl group. The molecular weight of this compound is approximately 205.11 g/mol .

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is recognized for its utility in various chemical syntheses and research applications, particularly in the fields of medicinal chemistry and materials science .

, primarily due to its reactive isocyanate group. Common reactions include:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines or alcohols, forming ureas or carbamates, respectively.
  • Polymerization: This compound can be utilized in the synthesis of polyurethanes through reaction with diols or diamines.
  • Substitution Reactions: The fluorine substituents can influence reactivity, allowing for further substitution reactions on the aromatic ring under appropriate conditions.

These reactions highlight the versatility of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate in synthetic organic chemistry.

The synthesis of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate typically involves several steps:

  • Preparation of the Fluorinated Phenol: Starting from a suitable precursor, a fluorinated phenol can be synthesized through electrophilic aromatic substitution.
  • Formation of Isocyanate: The phenolic compound can then be converted to its corresponding isocyanate using phosgene or other reagents such as triphosgene or carbamoyl chlorides.
  • Purification: The final product may require purification through distillation or chromatography to achieve the desired purity level.

These methods allow for efficient production of this compound for research and industrial applications .

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate finds applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Material Science: Utilized in creating polymers and coatings due to its reactivity and stability.
  • Research: Employed in proteomics and biochemical research for labeling and modifying proteins .

Interaction studies involving 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate focus on its reactivity with biological molecules. Research indicates that isocyanates can modify amino acids within proteins, which may impact enzymatic activity and protein interactions. Investigating these interactions can provide insights into potential therapeutic applications or toxicological effects associated with exposure to this compound .

Several compounds share structural similarities with 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-Fluoro-4-isocyanatobenzeneC7H4FNODifferent substitution pattern on the benzene ring
4-Trifluoromethylphenyl isocyanateC8H4F3NOTrifluoromethyl group at the para position
2,4-Difluorophenyl isocyanateC7H4F2NOContains two fluorine atoms at different positions
Phenyl isocyanateC7H5NOLacks fluorination; serves as a baseline comparison

The uniqueness of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate lies in its specific arrangement of fluorine atoms and the trifluoromethyl group, which significantly influences its chemical reactivity and potential applications compared to similar compounds .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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